N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

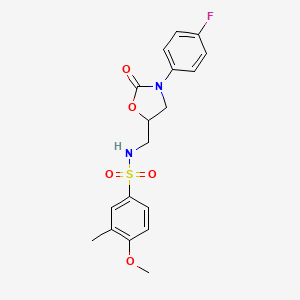

N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 4-fluorophenyl group at the oxazolidinone C3 position and a benzenesulfonamide moiety substituted with methoxy and methyl groups at the para and meta positions, respectively. Oxazolidinones are a class of antibacterial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-12-9-16(7-8-17(12)25-2)27(23,24)20-10-15-11-21(18(22)26-15)14-5-3-13(19)4-6-14/h3-9,15,20H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLNAVWERGKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of antibacterial properties. This article reviews the compound's synthesis, mechanism of action, and biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 351.3727 g/mol. The structure includes an oxazolidinone ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxazolidinone core.

- Introduction of the 4-fluorophenyl group through nucleophilic substitution.

- Coupling with 4-methoxy-3-methylbenzenesulfonamide.

Antibacterial Activity

This compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 1.0 |

| Streptococcus pneumoniae | 0.25 |

These values indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

The primary mechanism through which this compound exerts its antibacterial effect is through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which is crucial for bacterial growth and replication.

Case Study 1: Efficacy Against MRSA

In a study conducted on MRSA strains, this compound demonstrated an MIC of 0.5 µg/mL, significantly lower than conventional antibiotics such as vancomycin, which had an MIC of 2 µg/mL. This suggests that the compound may serve as a valuable alternative in treating resistant infections.

Case Study 2: Pharmacokinetics

A pharmacokinetic study indicated that the compound has favorable absorption characteristics with a bioavailability of approximately 75%. The half-life was determined to be around 6 hours, allowing for twice-daily dosing in clinical settings.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related oxazolidinones, focusing on substituent variations and their implications:

Key Observations :

- C3 Substitutions : The target compound’s 4-fluorophenyl group lacks the electron-rich morpholine or thiomorpholine rings seen in compounds like 5e or Sutezolid, which may reduce interactions with bacterial ribosomes .

- C5 Modifications : The benzenesulfonamide group distinguishes it from acetamide derivatives. Sulfonamides generally enhance solubility and metabolic stability compared to acetamides .

Key Observations :

- Hybrid Derivatives : Compounds with appended piperazine or nitroimidazole groups (e.g., ) show enhanced activity against resistant strains, suggesting that the target’s benzenesulfonamide could be similarly modified for improved efficacy.

- Role of Fluorine: The 4-fluorophenyl group in the target compound may enhance lipophilicity and membrane penetration compared to non-fluorinated analogs .

Key Observations :

- Synthetic Flexibility : The target compound’s synthesis likely parallels methods in , where sulfonate intermediates are displaced by nucleophiles.

- Purity and Stability: High-purity oxazolidinones (e.g., 99% in ) are critical for pharmacological applications, suggesting the need for rigorous purification if the target compound is developed further.

Structure-Activity Relationship (SAR) Insights

- C3 Substitutions : Fluorine at the phenyl ring (4- vs. 3-position) may alter binding kinetics to ribosomal targets. The absence of a morpholine ring in the target compound could reduce off-target effects but may also lower potency .

- C5 Modifications : The bulky benzenesulfonamide group may improve solubility but could sterically hinder target engagement compared to smaller acetamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.